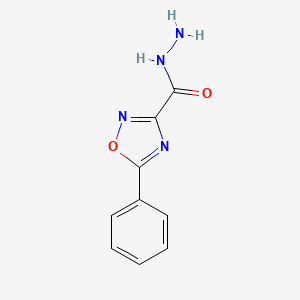

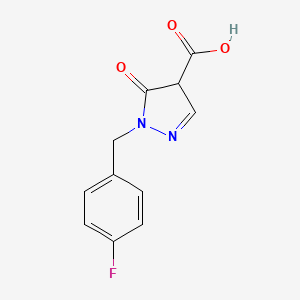

![molecular formula C13H18N2O3 B1395043 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid CAS No. 1219981-37-9](/img/structure/B1395043.png)

2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Vue d'ensemble

Description

“2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid” is a chemical compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also includes a nicotinic acid group, which is a pyridine ring with a carboxyl group at the 3-position.

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of tetrahydropyran derivatives . Specifically, 2-tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the tetrahydropyran ring and the nicotinic acid group. The tetrahydropyran ring exists in its lowest energy C_s symmetry chair conformation .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of the tetrahydropyran ring and the nicotinic acid group. The tetrahydropyran ring can undergo a variety of reactions .Applications De Recherche Scientifique

Synthesis and Reactivity

Research has demonstrated the synthesis and reactivity of related compounds, which could provide insight into the applications of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid. For example, the synthesis of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates has been developed, showing promise for the synthesis of carbo- and heterocycles (Sheverdov et al., 2012). Similarly, the efficient synthesis of nicotinic acid-based pseudopeptides bearing an amidoxime function, starting from 2-cyanonicotinic acid, has been reported (Ovdiichuk et al., 2015).

Chemical Properties and Analysis

A study on 2-amino-4H-pyrans, a class known for several decades, delves into their structure, synthesis, chemical properties, and applications. This research could offer valuable insights into the chemical behavior and potential applications of the specific compound (Litvinov & Shestopalov, 2011).

Potential Industrial Applications

Research on methods to produce nicotinic acid with potential industrial applications discusses ecological methods to produce nicotinic acid from commercially available raw materials. This research could provide a framework for understanding the industrial relevance of this compound (Lisicki et al., 2022).

Biological and Pharmacological Research

Although not directly on the specific compound, studies on related compounds could shed light on potential biological or pharmacological applications. For instance, research on G-protein coupled receptor GPR109a, which is targeted by nicotinic acid, discusses the development of agonists for this receptor, potentially relevant to understanding the biological actions of this compound (Boatman et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is currently unknown. Similar compounds have been found to interact with the cb2 receptor . The CB2 receptor plays a crucial role in the immune system and is involved in mediating the effects of cannabinoids .

Mode of Action

Based on its structural similarity to other compounds, it may act as an agonist at its target receptor, initiating a series of biochemical reactions .

Biochemical Pathways

If it does indeed act on the cb2 receptor, it could potentially influence the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Result of Action

If it acts on the cb2 receptor, it could potentially modulate immune response and inflammation .

Propriétés

IUPAC Name |

2-[methyl(oxan-4-ylmethyl)amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-15(9-10-4-7-18-8-5-10)12-11(13(16)17)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRVSHKCMSVGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394960.png)

![tert-Butyl 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B1394964.png)

![[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394967.png)

![Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1394968.png)

![(Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B1394976.png)

![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)